2-((2-(1H-Imidazol-4-yl)ethyl)(methyl)amino)ethanol
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Overview
Description
2-((2-(1H-Imidazol-4-yl)ethyl)(methyl)amino)ethanol is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 2-((2-(1H-Imidazol-4-yl)ethyl)(methyl)amino)ethanol, typically involves the cyclization of amido-nitriles. One such method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization techniques. The scalability of these methods makes them suitable for the production of pharmaceuticals and other applications where imidazole derivatives are required .
Chemical Reactions Analysis
Types of Reactions
2-((2-(1H-Imidazol-4-yl)ethyl)(methyl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: The imidazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an imidazole derivative with an additional oxygen-containing functional group, while substitution reactions may introduce new functional groups onto the imidazole ring .
Scientific Research Applications
2-((2-(1H-Imidazol-4-yl)ethyl)(methyl)amino)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-((2-(1H-Imidazol-4-yl)ethyl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 2-ethyl-4-methyl-: Another imidazole derivative with similar structural features.
2-[(1-benzyl-1H-indol-4-yl)oxy]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide: A compound with both imidazole and indole rings.
4-({[(1-Methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid: An imidazole derivative with additional functional groups.
Uniqueness
What sets 2-((2-(1H-Imidazol-4-yl)ethyl)(methyl)amino)ethanol apart from these similar compounds is its specific combination of functional groups and the unique properties conferred by the imidazole ring. This makes it particularly useful in certain applications, such as the development of specific pharmaceuticals and industrial products .
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-[2-(1H-imidazol-5-yl)ethyl-methylamino]ethanol |
InChI |
InChI=1S/C8H15N3O/c1-11(4-5-12)3-2-8-6-9-7-10-8/h6-7,12H,2-5H2,1H3,(H,9,10) |
InChI Key |
VKWLDFWYNVQHNB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CN=CN1)CCO |
Origin of Product |
United States |
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